Potent EGFR Inhibition
UNC-CA359 demonstrates potent inhibition of the epidermal growth factor receptor (EGFR) with an IC50 of 18 nM [1]. This activity is comparable to that of clinically-approved 4-anilinoquin(az)oline inhibitors like gefitinib (IC50 ~33 nM) and erlotinib (IC50 ~2 nM) [2]. However, UNC-CA359's differentiation lies not in its absolute potency, but in its characterization as a chemical probe optimized for a specific disease context, as detailed in subsequent evidence items.
| Evidence Dimension | EGFR Inhibition (IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | Gefitinib (IC50 ~33 nM) and Erlotinib (IC50 ~2 nM) |
| Quantified Difference | Comparable potency range |
| Conditions | In vitro kinase assay |
Why This Matters
Confirms UNC-CA359 is a potent EGFR inhibitor within the expected range for its scaffold, establishing a foundational activity level that is necessary but not sufficient for selection.
- [1] Bieberich AA, Laitinen T, Maffuid K, Fatig RO, Torrice CD, Morris DC, et al. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. Sci Rep. 2022;12(1):12345. View Source
- [2] Karaman MW, Herrgard S, Treiber DK, Gallant P, Atteridge CE, Campbell BT, et al. A quantitative analysis of kinase inhibitor selectivity. Nat Biotechnol. 2008;26(1):127-32. View Source
